2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid
Overview
Description
The compound “2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid” is a chemical compound with the molecular formula C11H10N2O3S . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a series of methoxyphenyl thiazole carboxamide derivatives . The product was purified by silica gel column chromatography using n-hexane: ethyl acetate solvent system .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) .Physical and Chemical Properties Analysis
The compound is a solid substance . Its molecular weight is 250.28 . The compound’s InChI code is 1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) .Mechanism of Action
Target of Action
The primary target of the compound 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid is Cathepsin S , a human enzyme . Cathepsin S plays a crucial role in the immune response, particularly in antigen processing for presentation on major histocompatibility complex (MHC) class II molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, often involving the formation of covalent bonds or intermolecular forces . The compound’s interaction with its target may result in changes to the target’s function, potentially inhibiting or enhancing its activity .
Biochemical Pathways
The compound’s interaction with Cathepsin S could affect various biochemical pathways, particularly those involved in the immune response . .
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Given its target, it could potentially influence immune response, particularly antigen processing and presentation
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, pH levels, temperature, and the presence of other molecules can affect the compound’s solubility and stability, potentially influencing its bioavailability and efficacy
Properties
IUPAC Name |
2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHNAQQUMBLASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220658 | |
Record name | 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165682-75-7 | |
Record name | 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165682-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Methoxyphenyl)amino]-4-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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